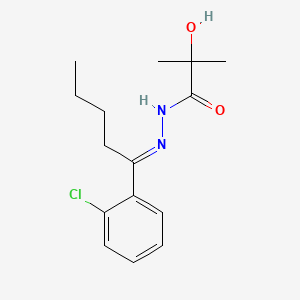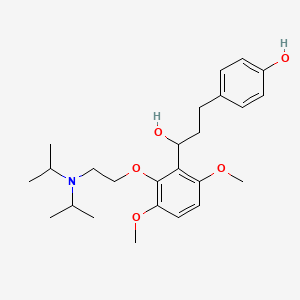
1,3,5-Triazine-2,4-diamine, 6-(4-(2H-1-benzothiopyran-3-ylmethyl)-1-piperazinyl)-N,N'-di-2-propenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4-diamine, 6-(4-(2H-1-benzothiopyran-3-ylmethyl)-1-piperazinyl)-N,N’-di-2-propenyl- is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a benzothiopyran moiety, a piperazine ring, and propenyl groups, making it a unique and potentially versatile molecule in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-(4-(2H-1-benzothiopyran-3-ylmethyl)-1-piperazinyl)-N,N’-di-2-propenyl- typically involves multi-step organic reactions. The process may start with the formation of the triazine core, followed by the introduction of the benzothiopyran and piperazine moieties. The final step often involves the addition of propenyl groups. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-(4-(2H-1-benzothiopyran-3-ylmethyl)-1-piperazinyl)-N,N’-di-2-propenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of analogs.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials, catalysts, and other industrial applications.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzothiopyran moiety may interact with certain enzymes or receptors, while the piperazine ring can enhance its binding affinity. The propenyl groups may contribute to its overall stability and solubility, affecting its bioavailability and efficacy.
相似化合物的比较
Similar Compounds
1,3,5-Triazine-2,4-diamine derivatives: Compounds with similar triazine cores but different substituents.
Benzothiopyran derivatives: Compounds containing the benzothiopyran moiety with various functional groups.
Piperazine derivatives: Compounds with the piperazine ring and different substituents.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-(4-(2H-1-benzothiopyran-3-ylmethyl)-1-piperazinyl)-N,N’-di-2-propenyl- stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties
属性
CAS 编号 |
87813-73-8 |
|---|---|
分子式 |
C23H29N7S |
分子量 |
435.6 g/mol |
IUPAC 名称 |
2-N,4-N-bis(prop-2-enyl)-6-[4-(2H-thiochromen-3-ylmethyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H29N7S/c1-3-9-24-21-26-22(25-10-4-2)28-23(27-21)30-13-11-29(12-14-30)16-18-15-19-7-5-6-8-20(19)31-17-18/h3-8,15H,1-2,9-14,16-17H2,(H2,24,25,26,27,28) |
InChI 键 |
UNPBSKYSYFCXIW-UHFFFAOYSA-N |
规范 SMILES |
C=CCNC1=NC(=NC(=N1)N2CCN(CC2)CC3=CC4=CC=CC=C4SC3)NCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


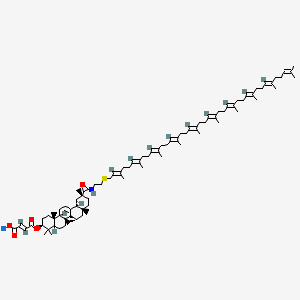


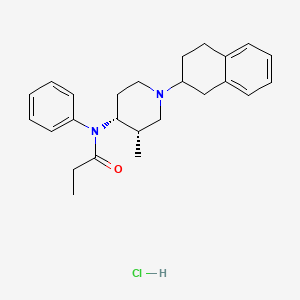




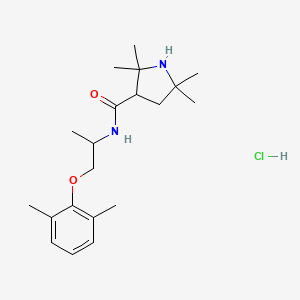
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile](/img/structure/B12759259.png)
